molecular formula C13H9BrFNO2 B12306903 (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone

(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone

Cat. No.: B12306903
M. Wt: 310.12 g/mol
InChI Key: ZRRPFRKUNCEJCU-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone is a chemical compound that features a bromopyridine and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone typically involves the reaction of 6-bromopyridine-2-carboxylic acid with 4-fluoro-3-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

    Oxidation and Reduction:

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-fluoro-2-methoxybenzene
  • (2-Fluoro-3-methoxyphenyl)boronic acid

Uniqueness

(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanone is unique due to the presence of both a bromopyridine and a fluoro-methoxyphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H9BrFNO2

Molecular Weight

310.12 g/mol

IUPAC Name

(6-bromopyridin-2-yl)-(4-fluoro-3-methoxyphenyl)methanone

InChI

InChI=1S/C13H9BrFNO2/c1-18-11-7-8(5-6-9(11)15)13(17)10-3-2-4-12(14)16-10/h2-7H,1H3

InChI Key

ZRRPFRKUNCEJCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=NC(=CC=C2)Br)F

Origin of Product

United States

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